LASSBio-881 is a synthetic compound that has garnered attention for its pharmacological properties. It functions as a non-selective partial agonist of the cannabinoid receptor type 1 and cannabinoid receptor type 2, while also acting as an antagonist of the transient receptor potential vanilloid subfamily type 1 receptor. This compound exhibits significant anti-inflammatory and anti-hyperalgesic effects, making it a candidate for pain management therapies. Additionally, LASSBio-881 possesses antioxidant properties, contributing to its therapeutic potential in various biological contexts .
LASSBio-881 was discovered through research focused on N-acylhydrazone derivatives, which are known for their diverse biological activities. The compound is classified under the categories of analgesics and anti-inflammatory agents due to its ability to modulate pain pathways and inflammatory responses . Its unique dual mechanism of action distinguishes it from other compounds in its class.
The synthesis of LASSBio-881 involves the formation of an N-acylhydrazone structure, typically achieved through the condensation of a hydrazide with an aldehyde or ketone. The general synthetic route includes:
This method allows for the precise control of reaction conditions, ensuring high yields and purity of the final product .
The molecular structure of LASSBio-881 can be represented as follows:
The compound features a complex arrangement that includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are typically employed to characterize the structure and confirm the integrity of synthesized LASSBio-881 .
LASSBio-881 participates in several chemical reactions that are crucial for its functionality:
These reactions not only help in modifying LASSBio-881 but also in exploring its derivatives for enhanced pharmacological properties .
LASSBio-881 operates through multiple mechanisms:
These mechanisms collectively enhance its efficacy in pain management and inflammation reduction .
LASSBio-881 displays several notable physical and chemical properties:
These properties are essential for its application in both laboratory settings and potential therapeutic formulations .
LASSBio-881 has a broad range of applications across various scientific fields:
N-acylhydrazone (NAH) derivatives represent a privileged scaffold in medicinal chemistry, particularly within analgesic and anti-inflammatory drug discovery. This structural motif gained prominence due to its ability to mimic the bis-allylic moiety of unsaturated fatty acids and amides, such as arachidonic acid and the endocannabinoid anandamide, enabling interactions with eicosanoid biosynthesis and endocannabinoid signaling pathways [1] [8]. Early NAH-based compounds like LASSBio-294 demonstrated potent analgesic properties (ID₅₀ = 8.1 μmol/kg in acetic acid-induced abdominal constrictions in mice) and anti-platelet activity (IC₅₀ = 15.3 μM against arachidonic acid-induced platelet aggregation) [1]. However, these initial derivatives exhibited limited anti-inflammatory efficacy, restricting their therapeutic utility for complex pain conditions involving inflammation [1].
The structural evolution of NAH derivatives was significantly influenced by the molecular hybridization strategy. Researchers combined the NAH pharmacophore with bioactive fragments from known anti-inflammatory agents to overcome limitations of early leads. For example, hybridization between LASSBio-294 and the non-steroidal anti-inflammatory drug nimesulide yielded novel chemical entities with enhanced pharmacological profiles [1]. This approach leveraged the radical scavenging potential of nimesulide’s antioxidant properties while preserving the NAH core’s capacity to modulate nociceptive pathways [1] [8]. The iterative optimization of NAH compounds established critical structure-activity relationships, positioning this chemical class as a versatile platform for developing multi-target analgesics.
Table 1: Evolution of Key N-Acylhydrazone Derivatives in Analgesic Development
| Compound | Pharmacological Profile | Limitations | Structural Innovations |
|---|---|---|---|
| LASSBio-294 | Potent analgesic (ID₅₀ = 8.1 μmol/kg); Anti-platelet (IC₅₀ = 15.3 μM) | Poor anti-inflammatory activity | Prototype NAH scaffold |
| Nimesulide | COX-2 inhibition; Antioxidant properties | Hepatotoxicity concerns; Limited multi-target activity | Sulfonanilide scaffold; Radical scavenging moiety |
| Early Hybrids | Improved anti-inflammatory activity vs. LASSBio-294 | Variable metabolic stability | Molecular hybridization of NAH + sulfonyl pharmacophores |
| LASSBio-881 | Dual cannabinoid ligand/TRPV1 antagonist; Antioxidant; Broad-spectrum antinociception | Not fully characterized | 3,5-di-tert-butyl-4-hydroxyphenyl + 6-nitro-1,3-benzodioxole |
Neuropathic and inflammatory pain syndromes involve complex, interdependent pathological mechanisms that render single-target therapies largely ineffective. The endocannabinoid system emerged as a compelling target due to its endogenous role in pain control through cannabinoid receptor type 1 (CB1), primarily expressed in the central nervous system, and cannabinoid receptor type 2 (CB2), abundant in immune cells [1] [8]. However, selective CB1 agonism induces psychotropic side effects, while CB2-selective agonists may lack sufficient central antinociceptive activity. Simultaneously, the transient receptor potential vanilloid subfamily type 1 (TRPV1) channel gained recognition as a polymodal integrator of nociceptive stimuli (capsaicin, heat, protons) and a mediator of inflammatory and neuropathic hyperalgesia [2] [6]. Crucially, functional crosstalk exists between these targets—endocannabinoids like anandamide activate both cannabinoid receptors and TRPV1 channels, while inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) sensitize TRPV1 and upregulate cannabinoid receptor expression [4] [6].
LASSBio-881 was conceived to address this mechanistic complexity through designed polypharmacology. By simultaneously engaging cannabinoid receptors and TRPV1 channels, it targets complementary pain pathways: CB1 activation modulates central pain processing, CB2 agonism attenuates neuroinflammation, and TRPV1 antagonism prevents peripheral sensitization [2] [3]. This multi-target strategy circumvents limitations of single-pathway inhibitors. For instance, classical TRPV1 antagonists (e.g., SB-705498) induce hyperthermia by disrupting thermoregulation, while selective COX-2 inhibitors (e.g., celecoxib) exhibit negligible efficacy in neuropathic pain [2] [4]. LASSBio-881’s ability to inhibit TRPV1 without inducing hyperthermia (demonstrated at 300 μmol·kg⁻¹·day⁻¹ orally in rats) exemplifies the therapeutic advantage of balanced multi-target engagement over selective antagonism [6].
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8